

# Application Notes and Protocols: FD-1080 for In Vivo Studies

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## Compound of Interest

Compound Name: FD-1080  
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These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in vivo use of **FD-1080**, a near-infrared (NIR-II) fluorophore. **FD-1080** is a valuable tool for deep-tissue, high-resolution bioimaging due to its excitation and emission properties in the NIR-II window (1000-1700 nm), which minimizes tissue autofluorescence and light scattering.

## Recommended Dosage and Administration

The recommended dosage of **FD-1080** for in vivo imaging studies in mice typically involves intravenous (IV) administration. The precise dosage can be tailored based on the specific experimental requirements, imaging system sensitivity, and the target tissue. Based on available protocols, two main dosage strategies have been identified.

Data Presentation: **FD-1080** In Vivo Dosage

Animal Model	Administration Route	Formulation /Concentration	Injection Volume	Calculated Dose (mg/kg) <sup>1</sup>	Application
Mouse	Intravenous (tail vein)	80 µM FD-1080 working solution	200 µL	~0.49 mg/kg	General in vivo imaging
Mouse	Intravenous	1 mM FD-1080 J-aggregates	200 µL	~6.12 mg/kg	Vasculature imaging

<sup>1</sup>Calculations are based on a standard mouse body weight of 25g and the molecular weight of **FD-1080** (765.31 g/mol). This calculation serves as an estimate, and the actual dosage may need to be optimized for specific mouse strains and weights.

## Experimental Protocols

Below are detailed methodologies for the preparation and administration of **FD-1080** for in vivo imaging studies.

### Protocol 1: General In Vivo Imaging

This protocol is adapted from standard procedures for NIR-II imaging in mice.[\[1\]](#)

#### 1. Materials:

- **FD-1080**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- 0.2 µm syringe filter
- Anesthetic agent (e.g., isoflurane)
- Appropriate animal model (e.g., mouse)

#### 2. Preparation of **FD-1080** Stock Solution (10 mM):

- Dissolve the required amount of **FD-1080** in DMSO to achieve a final concentration of 10 mM.

- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C in the dark.

### 3. Preparation of **FD-1080** Working Solution (80 µM):

- On the day of the experiment, thaw an aliquot of the 10 mM **FD-1080** stock solution.
- Dilute the stock solution with sterile PBS to a final working concentration of 80 µM. For example, to prepare 1 mL of working solution, add 8 µL of the 10 mM stock solution to 992 µL of sterile PBS.
- Gently mix the solution.
- Sterilize the working solution by passing it through a 0.2 µm syringe filter.

### 4. Animal Preparation and Administration:

- Anesthetize the mouse using a suitable anesthetic agent.
- Position the animal on the imaging stage.
- Administer 200 µL of the 80 µM **FD-1080** working solution via intravenous injection (e.g., tail vein).

### 5. In Vivo Imaging:

- Commence in vivo imaging 10-20 minutes post-injection.
- Use an imaging system equipped for NIR-II fluorescence detection with an appropriate excitation source (e.g., 1064 nm laser) and emission filter.

## Protocol 2: Vasculature Imaging with **FD-1080 J-Aggregates**

This protocol is designed for high-resolution imaging of blood vessels.

### 1. Materials:

- **FD-1080**
- Deionized water
- Heating apparatus
- Anesthetic agent
- Animal model

## 2. Preparation of **FD-1080** J-Aggregates (1 mM):

- Disperse **FD-1080** in deionized water to a concentration of 1 mM.
- Heat the solution to induce the formation of J-aggregates, which exhibit a red-shifted absorption and emission profile. The specific heating temperature and duration may need to be optimized.

## 3. Animal Preparation and Administration:

- Anesthetize the mouse.
- Administer 200  $\mu$ L of the 1 mM **FD-1080** J-aggregate solution via intravenous injection.

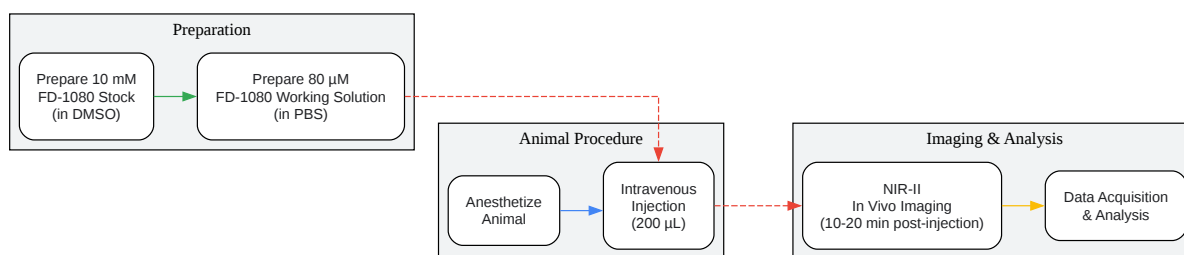
## 4. In Vivo Imaging:

- Immediately begin dynamic imaging of the vasculature using an NIR-II imaging system.

# Mandatory Visualization

## Experimental Workflow for In Vivo Imaging with **FD-1080**

The following diagram illustrates the key steps involved in a typical in vivo imaging experiment using **FD-1080**.



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Caption: Experimental workflow for **FD-1080** in vivo imaging.

### Signaling Pathway

As **FD-1080** is a fluorescent dye used for imaging purposes, it does not have a conventional signaling pathway or mechanism of action in the way a therapeutic drug does. Its function is to absorb light at a specific wavelength and emit it at a longer wavelength, allowing for visualization of its distribution within the body. Therefore, a signaling pathway diagram is not applicable.

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## References

- [1. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem \[invivochem.com\]](#)
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